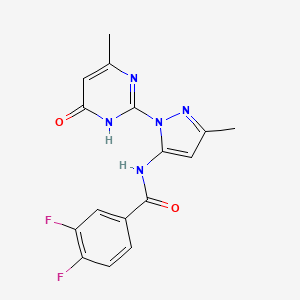

3,4-difluoro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3,4-difluoro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups and heterocycles. While the specific compound is not directly mentioned in the provided papers, similar compounds with benzamide moieties and substituted pyrazoles have been synthesized and evaluated for their biological applications, such as inhibition of various enzymes including alkaline phosphatases and ecto-5'-nucleotidases , and for potential use in medical imaging as PET agents .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from basic building blocks like benzoic acids and amines. For instance, the synthesis of benzamide derivatives can be initiated from 4-aminophenazone, a non-steroidal anti-inflammatory drug, to yield compounds with potential biological applications . Another example is the synthesis of a difluoro-benzamide compound from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, which was achieved in 9 steps with a low overall yield . These examples suggest that the synthesis of the compound would also be complex and might require careful optimization to improve yields.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety linked to a substituted pyrazole. The structure is further complicated by the addition of various substituents that can influence the molecule's properties and interactions with biological targets. The molecular structure is typically confirmed using spectral measurements such as IR, UV-Visible, 1H, and 13C NMR, and sometimes by X-ray crystallography .

Chemical Reactions Analysis

Compounds similar to the one are often reactive and can undergo further chemical transformations. For example, a fluorine-containing heterocyclic compound was reacted with 1,3-binucleophiles to form new heterocyclic derivatives . This indicates that the compound "3,4-difluoro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide" could also participate in various chemical reactions, potentially leading to the formation of new compounds with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of fluorine atoms, for example, can significantly affect the compound's lipophilicity and metabolic stability. The luminescent properties of some benzamide compounds in solution and solid state, as well as their aggregation-enhanced emission, suggest that the compound may also exhibit interesting optical properties . Additionally, the presence of multiple functional groups could confer a range of solubility and reactivity profiles, which are important for biological applications.

Scientific Research Applications

Energetic Molecular Solids

Research on tetrafluoroterephthalic acid with aza compounds indicates the formation of novel crystals through strong hydrogen bonds and weak intermolecular interactions, highlighting the significance of fluorine atoms in hydrogen bond formation and the construction of supramolecular structures (Wang et al., 2014).

Pyrazolo[3,4-d]pyrimidine Ribonucleosides

A study on the synthesis and biological activity of 6-azacadeguomycin and 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides demonstrates the exploration of these compounds for their potential antiviral and antitumor activities, highlighting their significance in medicinal chemistry (Petrie et al., 1985).

Imaging Agents in Cancer

The development of PET agents for imaging B-Raf(V600E) in cancers using fluorinated benzamide derivatives points to the critical role of such compounds in diagnostic medicine, showcasing the utility of fluorination and pyrazolopyridine scaffolds in enhancing the properties of imaging agents (Wang et al., 2013).

Anticancer and Anti-inflammatory Agents

Synthesis efforts on novel pyrazolopyrimidines derivatives for anticancer and anti-5-lipoxygenase agents reveal the therapeutic potential of pyrazole and pyrimidine fused systems, emphasizing the ongoing search for compounds with specific biological activities (Rahmouni et al., 2016).

Insecticidal and Antibacterial Potential

Investigations into pyrimidine linked pyrazole heterocyclics for their insecticidal and antibacterial potential indicate the broad spectrum of biological activities that such compounds can exhibit, underscoring the importance of heterocyclic chemistry in developing new pesticides and antimicrobials (Deohate & Palaspagar, 2020).

properties

IUPAC Name |

3,4-difluoro-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N5O2/c1-8-6-14(24)21-16(19-8)23-13(5-9(2)22-23)20-15(25)10-3-4-11(17)12(18)7-10/h3-7H,1-2H3,(H,20,25)(H,19,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTVFCFJXVBKLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-difluoro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2518641.png)

![2,4-dimethoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2518643.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2518653.png)

![N-[(4-Ethoxyphenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2518659.png)